molecular formula C19H22F2N6O3S B4668473 ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4668473
M. Wt: 452.5 g/mol
InChI Key: HQZUBJSVSAOWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including triazole, sulfanyl, and pyrimidine moieties

Preparation Methods

The synthesis of ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the difluoromethyl group. Subsequent steps involve the formation of the pyrimidine ring and the attachment of the ethyl and phenyl groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole and pyrimidine rings contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

  • ETHYL 6-({[4-AMINO-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
  • ETHYL 6-({[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The presence of the difluoromethyl group in ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

ethyl 4-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N6O3S/c1-3-26-12(10-31-19-25-24-16(15(20)21)27(19)22)13(17(28)30-4-2)14(23-18(26)29)11-8-6-5-7-9-11/h5-9,14-15H,3-4,10,22H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZUBJSVSAOWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(N3N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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